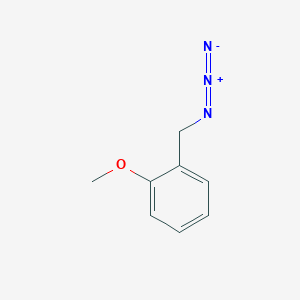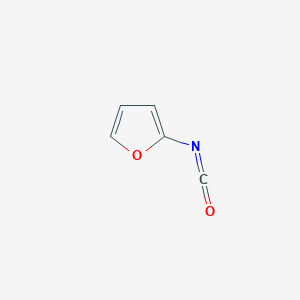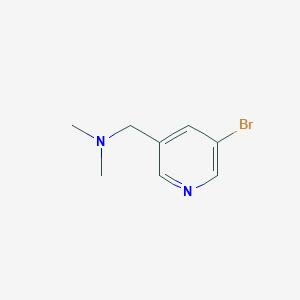
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Overview
Description
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, also known as 5-bromo-2-dimethylaminopyridine (5-Br-2-DMP) is a versatile organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 136-138 °C and a boiling point of 134-136 °C. 5-Br-2-DMP is widely used as a reagent in organic synthesis and is known to have a variety of biological and physiological effects on living organisms.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine demonstrates potential as a neurokinin-1 (NK1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and the stress response. Harrison et al. (2001) synthesized a compound structurally related to this compound, finding it effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Antibacterial and Antifungal Activity
B. G. Rao et al. (2013) synthesized a derivative of this compound and evaluated its antibacterial and antifungal properties, demonstrating acceptable results. This suggests potential applications in developing new antimicrobial agents (Rao, Prasad & Rao, 2013).
Chemical Synthesis and Characterization
Kolomeitsev et al. (1996) explored the chemical properties of compounds related to this compound. Their work included the synthesis of N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, contributing to the understanding of the chemical behavior of such compounds (Kolomeitsev et al., 1996).
Potential in Drug Discovery
Y. Hirokawa et al. (2000) conducted a study focusing on the synthesis of a compound structurally related to this compound, highlighting its role as a moiety in dopamine and serotonin receptor antagonists. This indicates its potential in the development of new drugs targeting neurological disorders (Hirokawa, Horikawa & Kato, 2000).
Catalytic Applications
G. Sengupta et al. (2018) researched a bromo-capped metal-metal bonded complex involving a structure related to this compound. Their findings are significant for catalytic processes, particularly in olefin aziridination reactions, which are important in organic synthesis (Sengupta, Pandey, De, Ramapanicker & Bera, 2018).
Safety and Hazards
“1-(5-Bromopyridin-3-yl)methanamine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictogram is GHS06, which represents a skull and crossbones . The precautionary statements are P301 + P310, which means if swallowed, immediately call a poison center or doctor .
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVKZWZFMYZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470260 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908864-98-2 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

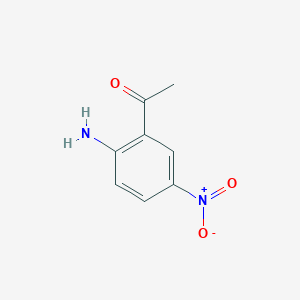
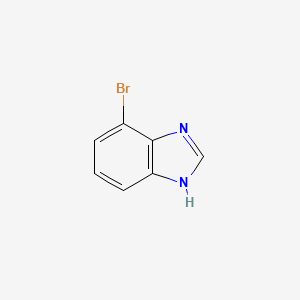
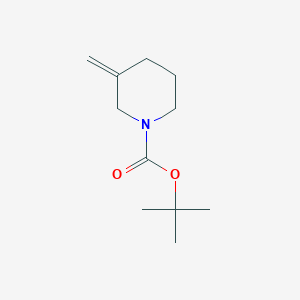
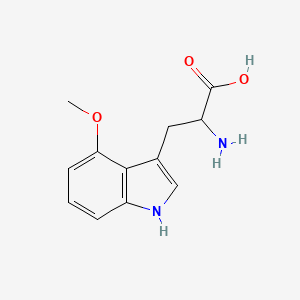
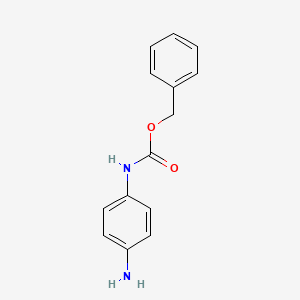

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
